molecular formula C10H5ClF6N2O2 B284193 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea

Cat. No. B284193
M. Wt: 334.6 g/mol
InChI Key: JUYGHFKNDRYHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea, also known as CF3-UTP, is a potent and selective P2Y2 receptor agonist. It is a synthetic compound that has been extensively studied for its scientific research applications. In

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea binds to and activates P2Y2 receptors, leading to the activation of downstream signaling pathways. This activation leads to the release of intracellular calcium and the activation of protein kinase C. These signaling pathways are involved in a variety of physiological processes, including cell proliferation, migration, and differentiation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea promotes cell proliferation, migration, and differentiation. It also promotes the release of inflammatory cytokines and chemokines. In vivo studies have shown that N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea promotes wound healing and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has several advantages for lab experiments. It is a potent and selective P2Y2 receptor agonist, which allows for the specific activation of P2Y2 receptors. It is also stable and easy to handle. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has some limitations. It is relatively expensive and may not be readily available to all researchers. It also has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. One area of research is the development of novel P2Y2 receptor agonists that are more potent and selective than N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea. Another area of research is the investigation of the role of P2Y2 receptors in various physiological processes, such as wound healing and inflammation. Finally, the development of new drug delivery systems for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea may improve its efficacy and reduce its limitations in lab experiments.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea is a potent and selective P2Y2 receptor agonist that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has proven to be a valuable tool in the study of P2Y2 receptors and has the potential to lead to the development of new therapies for a variety of physiological processes.

Synthesis Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with trifluoroacetic anhydride and urea. This reaction produces N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea has been widely used in scientific research as a P2Y2 receptor agonist. P2Y2 receptors are a class of G protein-coupled receptors that are activated by extracellular nucleotides, such as ATP and UTP. These receptors are involved in a variety of physiological processes, including inflammation, pain, and wound healing.

properties

Molecular Formula

C10H5ClF6N2O2

Molecular Weight

334.6 g/mol

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H5ClF6N2O2/c11-5-2-1-4(9(12,13)14)3-6(5)18-8(21)19-7(20)10(15,16)17/h1-3H,(H2,18,19,20,21)

InChI Key

JUYGHFKNDRYHNU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)NC(=O)C(F)(F)F)Cl

Origin of Product

United States

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